molecular formula C14H17N3O2 B4987410 N-quinazolin-4-ylisoleucine

N-quinazolin-4-ylisoleucine

Cat. No.: B4987410
M. Wt: 259.30 g/mol
InChI Key: BRVOHIWIBWLVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Quinazolin-4-ylisoleucine is a novel chemical entity designed for research purposes, integrating the privileged quinazoline pharmacophore with the isoleucine amino acid. This hybrid structure is intended for investigative applications in medicinal chemistry and drug discovery, particularly in the development of targeted kinase inhibitors . Quinazoline derivatives are a well-established class of compounds in pharmacological research, demonstrated to exhibit a broad spectrum of bioactivities including potent antitumor and antimicrobial effects . Specifically, quinazolin-4-one derivatives have been identified as apoptotic enhancers and autophagy inhibitors, showing potent activity against various cancer cell lines such as breast cancer MCF-7 cells . Their mechanism often involves the inhibition of key signaling pathways, including the suppression of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy . In infectious disease research, analogous compounds have shown promising antileishmanial activity and broad-spectrum antimicrobial effects against pathogens like Staphylococcus aureus and Streptococcus pneumoniae . The structure of this compound suggests its potential utility in these research areas. The covalent attachment of the quinazoline moiety to isoleucine may influence the compound's physicochemical properties and its interaction with biological targets, offering a unique scaffold for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(quinazolin-4-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-9(2)12(14(18)19)17-13-10-6-4-5-7-11(10)15-8-16-13/h4-9,12H,3H2,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVOHIWIBWLVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N Quinazolin 4 Ylisoleucine and Its Analogues

Overview of Established Quinazoline (B50416) Scaffold Synthesis Routes

The quinazoline ring system is a prevalent motif in medicinal chemistry, and numerous methods for its synthesis have been developed over the years, ranging from classical condensation reactions to modern catalytic approaches. nih.govmdpi.commdpi.comnih.govacs.orgrsc.orgfrontiersin.orgnih.govacs.orgresearchgate.netijarsct.co.inorganic-chemistry.orgacs.org

Classical Synthetic Approaches

Classical methods for quinazoline synthesis often involve the condensation of anthranilic acid derivatives with a suitable second component to form the pyrimidine (B1678525) ring.

Niementowski's Synthesis: One of the most traditional and widely recognized methods is the Niementowski quinazoline synthesis, first reported in 1895. nih.govwikipedia.orgdrugfuture.com This reaction involves the thermal condensation of anthranilic acid with an amide to yield a 4-oxo-3,4-dihydroquinazoline (a quinazolinone). nih.govwikipedia.orgwikipedia.org While historically significant, this method often requires high temperatures and can result in moderate yields. nih.gov A proposed mechanism for a similar reaction, the Niementowski quinoline (B57606) synthesis, suggests the initial formation of a Schiff base followed by intramolecular condensation. wikipedia.org

Condensation Reactions: Other classical approaches involve the condensation of anthranilic acid or its derivatives with various reagents. For instance, the reaction of anthranilic acid with cyanogen (B1215507) was one of the earliest methods to produce the quinazoline nucleus. nih.gov The use of isatoic anhydride, a derivative of anthranilic acid, in what is known as the Niementowski modification of the Friedlander synthesis, has also been employed to construct the quinazolinone scaffold. nih.gov

These classical methods, while foundational, often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste. mdpi.com

Modern Catalytic and Green Chemistry-Inspired Syntheses

To overcome the limitations of classical methods, modern organic synthesis has focused on developing more efficient, versatile, and environmentally benign strategies for quinazoline synthesis.

Transition-Metal Catalysis: Transition-metal-catalyzed reactions have become indispensable tools for constructing the quinazoline scaffold. frontiersin.org Various metals, including palladium, copper, manganese, and cobalt, have been successfully employed.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for C-N bond formation. mdpi.comnih.gov Palladium-catalyzed multicomponent reactions, for example, can be used for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, orthoesters, and carbon monoxide. mdpi.com Another approach involves the palladium-catalyzed N-monoarylation of amidines, which can then be used in a one-pot synthesis of quinazoline derivatives. nih.gov

Copper-Catalyzed Syntheses: Copper catalysts offer a more economical alternative to palladium and have been used in various quinazoline syntheses. acs.orgrsc.orgnih.govorganic-chemistry.org Copper-catalyzed cascade reactions of (2-bromophenyl)methylamines and amidine hydrochlorides can produce quinazolines in good yields. organic-chemistry.org One-pot syntheses of quinazolinones have also been developed using copper-mediated oxidative coupling of aldehydes and 2-bromobenzoic acid with aqueous ammonia (B1221849) as the nitrogen source. nih.gov

One-Pot Approaches: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. mdpi.comtandfonline.comacs.org Hexamethyldisilazane (HMDS)-mediated one-pot synthesis allows for the facile conversion of quinazolin-4(3H)-ones to 4-aminoquinazolines. tandfonline.com Microwave-assisted one-pot methods have also been developed for the environmentally friendly synthesis of 4-aminoquinazolines. researchgate.net

CuAAC/Ring Cleavage: While not explicitly found for quinazoline synthesis in the provided search results, "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) are a hallmark of modern green chemistry and are often employed in the synthesis of complex heterocyclic systems.

Targeted Synthesis of N-Quinazolin-4-ylisoleucine and Related Derivatives

The synthesis of the target molecule, this compound, would most plausibly be achieved by the nucleophilic substitution of a leaving group at the 4-position of the quinazoline ring with the amino group of isoleucine or an isoleucine derivative.

Detailed Reaction Pathways and Key Intermediate Compounds

The most common and direct pathway to N-substituted-4-aminoquinazolines involves the reaction of a 4-chloroquinazoline (B184009) intermediate with a primary amine. nih.govnih.govbeilstein-journals.orgresearchgate.net

Key Intermediate: 4-Chloroquinazoline

The synthesis of this compound would likely begin with the preparation of 4-chloroquinazoline. This key intermediate can be synthesized from quinazolin-4(3H)-one, which in turn can be prepared via methods like the Niementowski synthesis. The conversion of the quinazolinone to 4-chloroquinazoline is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Nucleophilic Substitution Reaction

With 4-chloroquinazoline in hand, the next step would be the nucleophilic aromatic substitution (SNAr) reaction with isoleucine. To facilitate this reaction, the isoleucine would likely be used in its ester form (e.g., methyl or ethyl isoleucinate) to protect the carboxylic acid functionality and improve solubility in organic solvents. The reaction would typically be carried out in a suitable solvent, such as isopropanol (B130326) or dimethylformamide (DMF), and in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the HCl generated during the reaction. The final step would involve the hydrolysis of the ester to yield the desired this compound.

A plausible reaction scheme is outlined below:

Quinazolin-4(3H)-one → 4-Chloroquinazoline: Treatment with POCl₃.

4-Chloroquinazoline + Isoleucine methyl ester → N-(Quinazolin-4-yl)isoleucine methyl ester: SNAr reaction in the presence of a base.

N-(Quinazolin-4-yl)isoleucine methyl ester → this compound: Ester hydrolysis.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the nucleophilic substitution reaction can be influenced by several factors, including the solvent, temperature, base, and the use of catalysts or microwave irradiation. researchgate.net

Solvent and Temperature: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like isopropanol and ethanol (B145695) are commonly used. nih.govresearchgate.netnih.gov Increasing the reaction temperature, often to reflux, can accelerate the reaction, but may also lead to the formation of byproducts. nih.gov

Base: The selection of a suitable base is crucial for neutralizing the acid formed during the reaction. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently employed. researchgate.netnih.gov Studies have shown that using a base with greater steric hindrance, such as DIPEA, can sometimes lead to improved yields. nih.gov

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.govnih.gov The synthesis of N-aryl-4-aminoquinazolines from 4-chloroquinazoline and aryl amines has been shown to be significantly faster and more efficient under microwave irradiation compared to conventional heating, with reaction times reduced from hours to minutes. nih.gov

The table below summarizes the optimization of reaction conditions for a similar nucleophilic substitution reaction to produce Ziresovir, a quinazoline-2,4-diamine. nih.gov

EntrySolventBaseTemperatureYield (%)
1MeOHEt₃NReflux47.8
2EtOHEt₃NReflux76.7
3EtOHDIPEAReflux96.3

This data illustrates that a higher boiling point solvent (EtOH vs. MeOH) and a sterically hindered base (DIPEA) can significantly improve the reaction yield.

Derivatization Strategies for Structural Diversity and Analog Generation

To explore the structure-activity relationship (SAR) of this compound, the generation of analogues with diverse structural modifications is essential. nih.gov Derivatization can be targeted at several positions on the quinazoline scaffold and the isoleucine moiety.

Modifications of the Quinazoline Ring:

Substitution at the 2-position: The 2-position of the quinazoline ring is a common site for modification. A variety of substituents, such as aryl, alkyl, or amino groups, can be introduced to modulate the biological activity of the molecule.

Substitution at the 5- and 8-positions: Modifications at the 5- and 8-positions are also possible and can impact the molecule's interaction with biological targets. nih.gov

Modifications of the Isoleucine Moiety:

Amide and Ester Derivatives: The carboxylic acid of the isoleucine moiety can be converted to a variety of amides and esters to alter the polarity and pharmacokinetic properties of the molecule.

Side Chain Modifications: While more synthetically challenging, modifications to the sec-butyl side chain of isoleucine could provide valuable SAR information.

Replacement with other Amino Acids: A straightforward approach to generate analogues is to replace isoleucine with other natural or unnatural amino acids, thereby exploring the impact of different side chains on activity.

Molecular Design and Structure Activity Relationship Sar Studies

Principles of Scaffold Design for N-Quinazolin-4-ylisoleucine Derivatives

The design of derivatives based on the this compound scaffold is rooted in established medicinal chemistry principles aimed at optimizing drug-like properties and biological activity. The quinazoline (B50416) nucleus itself offers a stable and somewhat rigid core, which is advantageous for presenting substituents in well-defined spatial orientations for target interaction. arabjchem.org

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The core quinazoline structure is often selected as a bioisostere for other bicyclic heteroaromatic systems found in biologically active molecules. Its ability to present hydrogen bond donors and acceptors, as well as an aromatic surface for hydrophobic and π-stacking interactions, makes it a versatile starting point.

Positional Isomerism and Substitution: The properties and activity of quinazoline derivatives are highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. researchgate.net The 4-amino position, where the isoleucine moiety is attached, is a critical vector for modification. Synthetic strategies often involve the regioselective nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline (B184009) precursor with the desired amine (in this case, isoleucine or its ester), a well-documented and efficient method that favors substitution at the C4 position. mdpi.com

Introduction of Privileged Moieties: The core scaffold is often decorated with other "privileged" structural motifs to enhance activity. For instance, moieties like piperazine (B1678402) have been incorporated at other positions (e.g., C7) of the quinazoline ring to improve potency. researchgate.net

Modulation of Physicochemical Properties: Substituents are chosen to fine-tune properties such as lipophilicity, solubility, and metabolic stability. For example, the introduction of a naphthyl radical can increase hydrophobicity, potentially enhancing membrane permeability, while amide groups can increase binding to target enzymes. researchgate.net The isoleucine side chain itself contributes significantly to the lipophilicity of the molecule.

The stability of the quinazolinone nucleus, a close relative of quinazoline, has inspired medicinal chemists to introduce a wide variety of bioactive moieties to create new potential therapeutic agents. arabjchem.org This same principle applies to the 4-aminoquinazoline scaffold of this compound, where the amino acid provides a chiral, functionalized handle for further derivatization and interaction with biological targets.

Elucidation of Structure-Activity Relationships within the this compound Series

The biological activity of this compound derivatives is profoundly influenced by the specific structural features of the molecule. Structure-activity relationship (SAR) studies aim to decipher how modifications to the isoleucine moiety, the quinazoline nucleus, and their linkage impact potency and selectivity.

Impact of Isoleucine Moiety Stereochemistry and Linkage on Biological Potency

The isoleucine residue in this compound introduces significant structural complexity due to its two chiral centers at the α-carbon (Cα) and β-carbon (Cβ). This results in four possible stereoisomers: (2S,3S)-isoleucine, (2R,3R)-isoleucine, (2S,3R)-allo-isoleucine, and (2R,3S)-allo-isoleucine. The precise stereochemistry is often critical for biological activity, as molecular recognition by protein targets is typically highly stereospecific.

While direct SAR studies on the four stereoisomers of this compound are not extensively reported in the reviewed literature, research on related chiral quinazoline derivatives provides strong evidence for the importance of stereochemistry. For example, studies on fumiquinazoline alkaloids, which contain a quinazolinone core fused to a pyrazinone ring derived from amino acids, demonstrated that the configuration at the carbon atoms derived from the amino acid has a strong influence on antitumor activity. mdpi.com In one study, the (1R,4R) configuration of a fumiquinazoline G derivative showed the strongest antitumor effect, while its (1S,4S) isomer exhibited the weakest inhibitory effect. mdpi.com This highlights that a specific three-dimensional arrangement of the amino acid-derived portion is essential for optimal target engagement.

Furthermore, the linkage between the quinazoline core and the isoleucine is crucial. The secondary amine linkage at the C4 position is a key pharmacophoric element, capable of acting as a hydrogen bond donor. The flexibility and length of this linker region can also influence how the isoleucine moiety is positioned within a target's binding site.

Influence of Substituents on the Quinazoline Nucleus

Modifications to the benzene portion of the quinazoline ring (positions 5, 6, 7, and 8) and the C2 position of the pyrimidine ring are a primary strategy for optimizing the activity of 4-aminoquinazoline derivatives.

SAR studies on various quinazoline-based compounds have revealed several key trends:

C6 and C7 Positions: These positions are frequently modified to enhance potency and modulate physicochemical properties. For instance, in a series of 4-aminoquinazoline derivatives developed as opioid receptor antagonists, a methyl group at the C6 position was found to be favorable for activity. nih.gov In other series, such as EGFR inhibitors, small, hydrophilic groups like methoxy (B1213986) or morpholinoethoxy at the C6 and C7 positions are common.

Halogenation: The introduction of halogen atoms, particularly at the C6 and C7 positions, can significantly influence activity. A 4-chlorophenyl group attached elsewhere in the molecule has been shown to be a feature of potent derivatives. nih.govontosight.ai Halogenation can alter electronic properties and provide additional contact points within a protein binding pocket.

C2 Position: This position offers another vector for modification. In some series, leaving this position unsubstituted (i.e., with a hydrogen atom) is optimal, while in others, the introduction of small alkyl or even substituted amine groups can be beneficial. For example, in a series of 2-alkylthio-4-aminoquinazolines, various alkylthio groups were explored, with many derivatives showing potent activity against cancer cell lines and the CDC25B phosphatase. acs.org

The following table summarizes findings from a study on 4(3H)-quinazolinone antibacterials, which provides insights applicable to the quinazoline scaffold.

Table 1: Illustrative SAR of Quinazolinone Derivatives against S. aureus

Compound ID R1 (Position 7) R2 (Position 6) R3 (C2-substituent) MIC (μg/mL)
Lead Cmpd H H 4-Fluorophenyl 2
Analog 1 OMe H 4-Fluorophenyl 4
Analog 2 H Cl 4-Fluorophenyl 1
Analog 3 H H Phenyl 8
Analog 4 H H 2-Thienyl 4

Data derived from SAR studies on related quinazolinone antibacterials, illustrating the impact of substitutions.

This data demonstrates that even subtle changes, such as the addition of a chlorine atom at position 6, can enhance potency.

Identification of Essential Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.com For the this compound series, the essential pharmacophoric features can be inferred from its constituent parts and SAR data from related compounds.

The key features are:

Aromatic/Hydrophobic Core: The fused benzene and pyrimidine rings provide a large, planar aromatic surface for hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket. chemrxiv.org

Hydrogen Bond Acceptors (HBA): The nitrogen atoms at positions 1 and 3 (N1, N3) of the quinazoline ring are key hydrogen bond acceptors. chemrxiv.org The carbonyl oxygen of the isoleucine's carboxyl group is another strong HBA.

Hydrogen Bond Donor (HBD): The amine group linking the isoleucine to the quinazoline ring at C4 is a critical hydrogen bond donor. chemrxiv.org The isoleucine's own amine group (if unmodified) and the carboxyl group's hydroxyl proton also serve as HBDs.

Hydrophobic Group (Aliphatic): The sec-butyl side chain of the isoleucine moiety provides a crucial hydrophobic feature that can fit into a corresponding hydrophobic pocket on the target protein.

Ionizable Group: The carboxylic acid of the isoleucine moiety is typically ionized at physiological pH, providing a negative charge (negative ionizable feature) that can form salt bridges or strong ionic interactions with positively charged residues like Lysine or Arginine.

Table 2: Summary of Pharmacophoric Features in this compound

Pharmacophoric Feature Molecular Moiety Potential Interaction
Aromatic Ring Quinazoline Nucleus π-π stacking, hydrophobic
Hydrogen Bond Acceptor Quinazoline N1, N3; Isoleucine C=O H-bonding with donor residues (e.g., Ser, Thr, Lys)
Hydrogen Bond Donor C4-NH linkage; Isoleucine COOH H-bonding with acceptor residues (e.g., Asp, Glu, backbone C=O)
Hydrophobic Group Isoleucine sec-butyl side chain van der Waals forces in hydrophobic pockets

These features collectively define the interaction map for this compound derivatives. Molecular docking studies on related 4-aminoquinazolines have confirmed that the quinazoline core often anchors the molecule in the ATP-binding site of kinases, with the N1 atom forming a key hydrogen bond to the hinge region of the protein. The substituent at the C4 position then extends into other regions of the binding site, determining potency and selectivity.

Rational Design Approaches for Enhanced Selectivity and Efficacy

Rational design leverages the understanding of SAR and pharmacophoric features to make targeted chemical modifications that improve a compound's therapeutic profile. For this compound, this involves a multi-pronged approach.

Target-Specific Modifications: Based on the three-dimensional structure of the intended biological target (e.g., a kinase, protease, or receptor), the isoleucine moiety or substituents on the quinazoline ring can be modified to exploit specific features of the binding site. For example, if a nearby pocket is large and hydrophobic, the isoleucine could be replaced with a larger amino acid like leucine (B10760876) or a phenylalanine derivative.

Improving Selectivity: Achieving selectivity is crucial to minimize off-target effects. For kinase inhibitors, selectivity often hinges on interactions with non-conserved amino acids outside the highly conserved ATP-binding pocket. Structure-activity relationship analysis has shown that the choice of the aniline (B41778) moiety at C-4 and substituents at C-6 in quinazoline derivatives are critical for achieving selectivity between closely related kinases like HER2 and EGFR. rsc.org By carefully tailoring the substituents on the quinazoline ring of this compound, one could rationally design derivatives with enhanced selectivity for a desired target.

Overcoming Resistance Mechanisms: In anti-infective or anticancer applications, drug resistance is a major challenge. A detailed understanding of resistance mechanisms, such as the role of efflux pumps, can guide the rational design of new compounds. For example, if a compound is a substrate for an efflux pump, it can be modified to be less recognizable by the pump or co-administered with an efflux pump inhibitor. nih.gov

Structure-Based Drug Design (SBDD): With a known target structure, computational tools can be used to dock virtual libraries of this compound derivatives into the binding site. This allows for the in silico prediction of binding affinity and orientation, prioritizing the synthesis of compounds most likely to be potent and selective inhibitors. This approach was used to develop selective inhibitors of aldose reductase (AKR1B1), where SAR and docking highlighted the importance of specific substituent groups for achieving high efficacy and selectivity. ontosight.ai

By combining these strategies, the this compound scaffold can be systematically optimized to produce drug candidates with superior efficacy and a better safety profile.

In Vitro Biological Activity Profiling

Investigation of Antineoplastic Potency

Quinazolinone derivatives are well-recognized for their significant anticancer properties. nih.gov Marketed drugs such as gefitinib, erlotinib, and lapatinib, which are potent tyrosine kinase inhibitors, feature the quinazolinone core, highlighting its importance in oncology drug discovery. nih.gov

The antiproliferative activity of quinazolinone derivatives has been demonstrated across a broad spectrum of human cancer cell lines. Studies show that these compounds can induce significant growth inhibition and cytotoxicity.

For instance, a series of synthesized quinazolin-4(3H)-one derivatives showed potent cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Several of these compounds exhibited greater potency than the reference drug lapatinib. nih.gov Another study highlighted two 2,3-dihydroquinazolin-4(1H)-one derivatives, particularly compound 39 , which displayed sub-micromolar growth inhibition against a panel of ten human cancer cell lines, with activity below 50 nM against HT29 (colon), U87 (glioblastoma), A2780 (ovarian), H460 (lung), and BE2-C (neuroblastoma) cell lines. rsc.org

Furthermore, certain quinazolin-4(3H)-one derivatives have been shown to effectively inhibit the proliferation of both EGFR-TKI-sensitive and resistant non-small cell lung cancer (NSCLC) cell lines. nih.gov

Table 1: Growth Inhibition of Cancer Cell Lines by Quinazolinone Derivatives

Compound/Derivative Cell Line Activity Metric Value Reference
Quinazolin-4(3H)-one derivative 3j MCF-7 (Breast) IC₅₀ 0.20 ± 0.02 µM nih.gov
Quinazolin-4(3H)-one derivative 3g A2780 (Ovarian) IC₅₀ 0.14 ± 0.03 µM nih.gov
Lapatinib (Control) MCF-7 (Breast) IC₅₀ 5.9 ± 0.74 µM nih.gov
Lapatinib (Control) A2780 (Ovarian) IC₅₀ 12.11 ± 1.03 µM nih.gov
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39 ) HT29 (Colon) GI₅₀ <50 nM rsc.org
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39 ) A2780 (Ovarian) GI₅₀ <50 nM rsc.org
2-(2-methoxystyryl)quinazolin-4(3H)-one (64 ) U87 (Glioblastoma) GI₅₀ 0.44 µM rsc.org
Silver(I) complex 2 SKOV-3 (Ovarian) IC₅₀ 3.1 µM mdpi.com

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration of a compound required to inhibit the process by 50%.

The mechanism behind the antineoplastic activity of many quinazolinone derivatives is their ability to inhibit protein tyrosine kinases, which are crucial in cancer cell signaling pathways. nih.gov Overexpression of kinases like the Epidermal Growth Factor Receptor (EGFR) family (including HER1/EGFR and HER2) is common in numerous tumors. nih.gov

Research has identified specific quinazolin-4(3H)-one derivatives that act as potent multi-tyrosine kinase inhibitors. nih.gov In one study, compounds 2i and 3i demonstrated strong inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov Molecular docking analyses suggested that these compounds could act as ATP-competitive or non-competitive inhibitors, binding to key residues within the kinase domains. nih.govnih.gov For example, interaction with the DFG motif residue Asp855 in the ATP-binding site is a key mechanism for EGFR kinase inhibition. nih.gov

Table 2: Inhibition of Receptor Tyrosine Kinases by Quinazolinone Derivatives

Compound/Derivative Target Kinase Activity Metric Value Reference
Quinazolin-4(3H)-one derivative 2i EGFR % Inhibition @ 10 µM 95.89% nih.gov
Quinazolin-4(3H)-one derivative 3i EGFR % Inhibition @ 10 µM 97.43% nih.gov
Quinazolin-4(3H)-one derivative 2i HER2 % Inhibition @ 10 µM 94.65% nih.gov
Quinazolin-4(3H)-one derivative 3i HER2 % Inhibition @ 10 µM 96.88% nih.gov
Quinazolin-4(3H)-one derivative 2i VEGFR2 % Inhibition @ 10 µM 85.43% nih.gov
Quinazolin-4(3H)-one derivative 3i VEGFR2 % Inhibition @ 10 µM 89.98% nih.gov

Assessment of Antimicrobial Efficacy

In addition to their anticancer effects, quinazolinone derivatives have been extensively investigated for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi. nih.govbiomedpharmajournal.org

Quinazolinone-based compounds have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Their mode of action can involve targeting essential bacterial enzymes, such as DNA gyrase, which is a promising target for overcoming drug resistance. mdpi.comnih.gov

Studies have reported the minimum inhibitory concentrations (MIC) for various derivatives. For example, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m ) emerged as a highly active antibacterial agent against Staphylococcus aureus with an MIC value of 1.95 µg/mL. frontiersin.org Another study found that new quinazolin-4(3H)-one derivatives incorporating a hydrazone scaffold showed potent activity against S. aureus, E. coli, and S. typhimurium, with some compounds exhibiting lower MIC values than the reference antibiotic Amoxicillin. mdpi.com

Table 3: Antibacterial Activity of Quinazolinone Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Derivative 3m Staphylococcus aureus (Gram-positive) 1.95 frontiersin.org
Gentamicin (Control) Staphylococcus aureus (Gram-positive) 1.95 frontiersin.org
Derivative 4a Staphylococcus aureus (Gram-positive) 8 mdpi.com
Derivative 5a Staphylococcus aureus (Gram-positive) 4 mdpi.com
Amoxicillin (Control) Staphylococcus aureus (Gram-positive) 4 mdpi.com
Derivative 4c Escherichia coli (Gram-negative) 8 mdpi.com
Derivative 5a Escherichia coli (Gram-negative) 4 mdpi.com
Amoxicillin (Control) Escherichia coli (Gram-negative) 8 mdpi.com

The antifungal potential of the quinazolinone scaffold has also been well-documented. nih.gov These compounds have been tested against a variety of fungal pathogens, including those affecting plants and humans.

In one study, the derivative 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m ) was also the most active antifungal agent, with an MIC of 3.90 µg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. frontiersin.org Another series of 3-alkylquinazolin-4-one derivatives was screened, with compound 3h showing good activity against Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov Furthermore, certain quinazolin-4(3H)-one derivatives with a hydrazone moiety displayed potent antifungal activity, in some cases exceeding that of the reference drug Clotrimazole against C. albicans. mdpi.com

Table 4: Antifungal Activity of Quinazolinone Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
Derivative 3m Candida albicans 3.90 frontiersin.org
Derivative 3m Aspergillus niger 3.90 frontiersin.org
Ketoconazole (Control) Candida albicans 3.90 frontiersin.org
Ketoconazole (Control) Aspergillus niger 7.81 frontiersin.org
Derivative 4a Candida albicans 2 mdpi.com
Derivative 5a Candida albicans 4 mdpi.com

The emergence of viral pandemics has spurred research into new antiviral agents, and the quinazolinone scaffold has been identified as a promising starting point.

SARS-CoV-2 Mpro Inhibition: The main protease (Mpro) of SARS-CoV-2 is a validated drug target essential for viral replication. nih.govnih.gov Through rational drug design, researchers developed a series of non-covalent quinazolin-4-one inhibitors of SARS-CoV-2 Mpro. nih.govresearchgate.net By employing a scaffold hopping strategy from the natural product baicalein, they identified compound C7 , which exhibited superior inhibitory activity against Mpro (IC₅₀ = 0.085 µM) compared to the parent compound. nih.govnih.gov This compound also effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells (EC₅₀ = 1.10 µM). nih.gov

Picornavirus Investigations: Picornaviruses are a large family of RNA viruses responsible for a range of human and animal diseases, including poliomyelitis and the common cold. nih.govwikipedia.org These non-enveloped viruses have a single-stranded positive-sense RNA genome. wikipedia.orgnih.gov While the quinazolinone scaffold has been explored for various antiviral applications, specific studies detailing the activity of N-quinazolin-4-ylisoleucine or its close derivatives against picornaviruses were not prominent in the reviewed literature, which focused more heavily on targets like SARS-CoV-2 Mpro.

Table 5: Antiviral Activity of Quinazolinone Derivatives

Compound/Derivative Viral Target Cell Line Activity Metric Value Reference
Quinazolin-4-one C7 SARS-CoV-2 Mpro - IC₅₀ 0.085 ± 0.006 µM nih.govnih.gov
Baicalein (Control) SARS-CoV-2 Mpro - IC₅₀ 0.966 ± 0.065 µM nih.govnih.gov
Quinazolin-4-one C7 SARS-CoV-2 Vero E6 EC₅₀ 1.10 ± 0.12 µM nih.gov

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

Anti-Inflammatory and Immunomodulatory Investigations

The quinazoline (B50416) scaffold is a foundational structure for a variety of compounds that have demonstrated significant anti-inflammatory and immunomodulatory effects.

Anti-Inflammatory Properties:

Derivatives of quinazolin-4(3H)-one are noted for their anti-inflammatory capabilities. nih.govsemanticscholar.orgmdpi.comfabad.org.tr Research has shown that substitutions at the 2 and 3 positions of the quinazolinone ring can significantly enhance this activity. nih.gov For example, a series of 2-methyl-3-substituted-3H-quinazolin-4-ones exhibited anti-inflammatory effects, with some compounds showing activity comparable to standard drugs. Another study highlighted that converting these derivatives into azetidinones and thiazolidinones resulted in even better anti-inflammatory outcomes. nih.gov

The mechanism of action for these anti-inflammatory effects often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX-1 and COX-2). A recent study in 2024 detailed a series of quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid, which were designed as dual inhibitors of the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD) and COX-2. nih.gov One such derivative proved to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov The anti-inflammatory activity is also influenced by the types of chemical groups attached to the quinazoline structure, with electron-withdrawing groups at certain positions enhancing the effect. mdpi.com

Immunomodulatory Effects:

The immunomodulatory potential of quinazolinone derivatives has also been a subject of investigation. Certain quinazolinone-based analogs of thalidomide (B1683933) have shown considerable immunomodulatory properties. nih.gov In a study, compounds 7d and 12 were found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) in HepG-2 cells, with reductions to 57.4 pg/ml and 49.2 pg/ml, respectively, from a baseline of 162.5 pg/ml. nih.gov These results were comparable to or better than thalidomide, a known immunomodulator. nih.gov

Furthermore, these compounds demonstrated a significant reduction in NF-κB P65, a key protein complex that controls DNA transcription and inflammatory responses. nih.gov Compounds 7d and 12 caused a 69.33% and 77.74% reduction in NF-κB P65, respectively. nih.gov They also decreased Vascular Endothelial Growth Factor (VEGF) and increased levels of caspase-8, an essential enzyme in the apoptosis pathway. nih.gov These findings underscore the potential of quinazolinone scaffolds in developing new agents that can modulate the immune system. nih.govnih.gov

Evaluation of Antioxidant and Radical Scavenging Capabilities

Quinazolin-4-one derivatives have been extensively evaluated for their ability to combat oxidative stress by scavenging free radicals. This antioxidant potential is often attributed to their chemical structure, which can be modified to enhance this activity. nih.govresearchgate.net

Several studies have employed in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to quantify the antioxidant capacity of these compounds. nih.govresearchgate.netrsc.org

Key findings from these studies include:

Influence of Substituents: The presence and position of certain functional groups on the quinazolinone scaffold play a crucial role. For instance, polyphenolic derivatives of quinazolin-4(3H)-one have shown potent antiradical activity. nih.gov The presence of hydroxyl (-OH) groups on a phenyl ring attached to the quinazolinone core is particularly effective. researchgate.net Derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only exhibit antioxidant activity but also metal-chelating properties. researchgate.net

Structure-Activity Relationships: Research indicates that an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent can lead to increased antioxidant activity. researchgate.net Conversely, electron-donating groups like methyl may sometimes compromise antioxidant activity, while electron-withdrawing groups such as trifluoromethyl (CF3) can enhance scavenging potential by delocalizing unpaired electrons and improving radical stability. rsc.org

Comparative Potency: In DPPH radical scavenging assays, some synthesized quinazolinone derivatives have demonstrated significant activity. For example, one study found that a derivative with a CF3 group (compound 3j) was the most potent, with an IC50 value of 45.10 µg/mL, which highlights its strong antioxidant potential compared to other derivatives in the same series. rsc.org Another study reported a derivative (D-16) with an IC50 of 22.3 µM, showing remarkable potential when compared to the ascorbic acid standard (IC50 = 111.6 µM). researchgate.net

The results from various antioxidant assays are summarized in the table below.

Other Biological Activities Explored (e.g., Anticonvulsant, Anti-Alzheimer's, Antidiabetic, Specific Enzyme Inhibitions like MAO-A/B, alpha-glucosidase, DPP-4)

The versatile quinazolinone scaffold has been investigated for a wide array of other biological activities, demonstrating its potential as a multi-target agent. mdpi.com

Anticonvulsant Activity

Numerous quinazolin-4(3H)-one derivatives have shown promising anticonvulsant properties in preclinical models. mdpi.comhilarispublisher.comnih.govnih.govjst.go.jp These compounds are often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.

Key findings include:

Several series of 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and found to possess anticonvulsant activity. mdpi.comnih.gov

In one study, compounds 7a and 8b provided 100% protection against PTZ-induced seizures. mdpi.com

Another investigation identified compounds 8, 13, and 19 as the most active, also providing 100% protection against PTZ-induced convulsions and demonstrating potency several times that of the standard drug ethosuximide. nih.gov

The proposed mechanism for some of these derivatives involves interaction with the GABAA receptor. mdpi.comhilarispublisher.com

Anti-Alzheimer's Activity

The quinazoline scaffold is a promising structure for the development of drugs targeting Alzheimer's disease (AD) due to its ability to interact with multiple pathological targets. mdpi.comdrugbank.comnih.gov Research has shown that quinazoline derivatives can act as inhibitors of cholinesterases (AChE), β-amyloid aggregation, and tau protein hyperphosphorylation. mdpi.comnih.gov

One area of focus has been the development of quinazolin-4-one derivatives as selective histone deacetylase 6 (HDAC6) inhibitors. acs.org One such compound, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b), was identified as a highly potent HDAC6 inhibitor with an IC50 value of 8 nM. acs.org These inhibitors have been shown to decrease zinc-mediated β-amyloid aggregation in vitro. acs.org Other studies have synthesized novel quinazolinone scaffolds and used computational docking to predict their binding affinity to AChE, suggesting their potential as cholinesterase inhibitors for AD treatment. researchgate.net

Antidiabetic Activity

Quinazolinone derivatives have emerged as potent agents for managing diabetes mellitus through various mechanisms. semanticscholar.orgekb.egekb.egnih.gov

α-Glucosidase Inhibition: This enzyme is a key target for controlling post-meal blood sugar spikes. Several quinazolin-4(3H)-one derivatives have been identified as potent α-glucosidase inhibitors. d-nb.infobohrium.comnih.govrsc.orgnih.gov

One study reported a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives, with compound 7b showing an IC50 of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose (B1664774). d-nb.infobohrium.comnih.gov The inhibition was found to be of a competitive type. d-nb.infobohrium.comnih.gov

Another study on quinazolinone-1,2,3-triazole-acetamide hybrids found that all synthesized analogs had significant inhibitory activity, with IC50 values ranging from 4.8 to 140.2 μM, all superior to acarbose (IC50 = 750.0 μM). rsc.org The most potent compound, 9c, had a Ki value of 4.8 μM. rsc.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors are a class of oral hypoglycemic drugs. The quinazolinone scaffold has been used as a basis for designing new DPP-4 inhibitors. ekb.egbrieflands.comrsc.orgnih.gov

A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives showed good DPP-4 inhibition, with IC50 values ranging from 1.4621 to 6.7805 µM. brieflands.com

Another study on quinazolinone-pyrimidine hybrids identified compound 9e as the most potent agent, with an IC50 value of 34.3 ± 3.3 μM. rsc.org

Notably, spiro cyclohexane-1,2'-quinazoline derivatives have been developed that are 102-103 times more active than the reference drug linagliptin, with IC50 values in the range of 0.0005-0.0089 nM. nih.gov

Other Antidiabetic Mechanisms: Some quinazolinone derivatives have been shown to stimulate GLUT4 translocation, which is crucial for glucose uptake into muscle and fat cells. nih.gov Compound 5m from a series of quinazolinone-dihydropyrimidinone derivatives demonstrated a significant reduction in blood glucose levels in diabetic rat models. nih.gov

Specific Enzyme Inhibitions: MAO-A/B

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and depression. psu.edu Quinazolinone derivatives have been investigated as potential MAO inhibitors. nih.govnih.govbau.edu.trresearchgate.net

A study of pyrazoline-bearing 4(3H)-quinazolinones found that most compounds showed high activity against both MAO-A and MAO-B isoforms. nih.govbau.edu.tr

Another series of 2-mercapto-4(3H)-quinazolinone derivatives yielded potent and specific MAO-B inhibitors. nih.gov The most potent compound, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one, exhibited an IC50 value of 0.142 μM and was identified as a reversible and competitive inhibitor of MAO-B. nih.gov Structure-activity relationship analysis showed that substitution on the C2 position with a benzylthio moiety containing a halogen (Cl, Br, or I) at the meta position resulted in the most potent inhibitors. nih.gov

Mechanistic Elucidation and Molecular Target Identification

Enzyme Inhibition Studies and Kinetic Characterization of Quinazoline (B50416) Scaffolds

The quinazoline nucleus is a foundational structure for a multitude of enzyme inhibitors, with modifications to the core ring system dictating potency and selectivity for different targets.

Inhibition of Protein Kinases (e.g., CDK2, EGFR, HER2, VEGFR2, Top1)Quinazoline derivatives are well-established as potent protein kinase inhibitors.ekb.egmdpi.comThe 4-anilinoquinazoline (B1210976) structure, in particular, is a key pharmacophore that competes with ATP at the kinase domain binding site.ekb.egmdpi.comSeveral FDA-approved drugs for cancer therapy, such as gefitinib and erlotinib, are based on this scaffold and target the epidermal growth factor receptor (EGFR).wikipedia.org

Research has demonstrated that different quinazoline-based compounds exhibit inhibitory activity against a range of protein kinases:

EGFR and HER2: Many quinazoline derivatives have been developed as inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial in various cancers. ekb.egnih.gov

VEGFR2: By targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), certain quinazoline compounds can inhibit angiogenesis, a critical process for tumor growth. mdpi.commdpi.com Studies have reported novel 4-phenoxyquinazoline compounds as dual EGFR/c-Met suppressors and quinazolinone N-acetohydrazides as significant inhibitors of VEGFR-2. nih.gov One quinazoline-indazole hybrid showed potent activity against VEGFR-2 kinase with an IC50 value of 5.4 nM. mdpi.com

CDK2: Some quinazoline derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com

Modulation of Bacterial DNA Gyrase ActivityThe quinazoline and quinazolinone scaffolds have been explored for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.mdpi.comnih.govThese enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.mdpi.com

N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the DNA gyrase B (GyrB) subunit in S. aureus. nih.gov A lead compound from this class, f1 (AG-690/11765367), demonstrated an IC50 of 1.21 µM against GyrB and antibacterial activity against MRSA. nih.gov

Other studies have incorporated hydrazone and pyrazole moieties into the quinazolin-4(3H)-one structure to create potent DNA gyrase inhibitors. mdpi.comresearchgate.net

Inhibition of Cholinesterases and β-Amyloid Aggregation ProcessesThe quinazoline structure is a promising scaffold for developing multi-target agents for Alzheimer's disease.mdpi.comnih.govnih.govThese agents often target both cholinesterase enzymes (AChE and BChE) and the aggregation of β-amyloid (Aβ) peptides.mdpi.comnih.govnih.gov

Cholinesterase Inhibition: Derivatives have been designed to inhibit acetylcholinesterase (AChE), which helps to increase levels of the neurotransmitter acetylcholine in the brain. nih.govmdpi.com One study reported a quinazoline derivative with potent AChE inhibition (IC50 = 9.26 nM), surpassing the standard drug donepezil. researchgate.net

β-Amyloid Aggregation Inhibition: Certain quinazoline compounds can interfere with the aggregation of Aβ peptides into neurotoxic plaques, a hallmark of Alzheimer's disease. mdpi.comnih.govnih.gov Isomeric 2,4-diaminoquinazolines (DAQs) have been shown to be potent inhibitors of Aβ40 and Aβ42 aggregation, with one derivative exhibiting an IC50 of 80 nM against Aβ40 aggregation. nih.gov

Investigation of Monoamine Oxidase (MAO) and Alpha-Glucosidase Inhibition

Monoamine Oxidase (MAO) Inhibition: Quinazoline derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters. nih.govnih.govmdpi.com A study of quinazolinone amino acid hydrazides found that compound 15 was a highly selective MAO-A inhibitor, superior to the standard clorgyline. nih.gov Pyrazoline-bearing 4(3H)-quinazolinones have also shown high activity against both MAO-A and MAO-B isoforms. nih.gov

Alpha-Glucosidase Inhibition: As a target for type 2 diabetes, α-glucosidase inhibitors delay carbohydrate digestion. nih.govnih.gov Various quinazolin-4(3H)-one derivatives have been synthesized and shown to be potent α-glucosidase inhibitors. nih.gov One study identified a derivative that was approximately 53 times more potent than the drug acarbose (B1664774), exhibiting competitive inhibition. nih.gov Other research has successfully used virtual screening and molecular docking to identify novel quinazolinone-based α-glucosidase inhibitors with IC50 values under 10 µM. aragen.com

Study of Dipeptidyl Peptidase-4 (DPP-4) InhibitionDPP-4 inhibitors are another class of oral medications for type 2 diabetes. The quinazoline heterocycle is a core component of the approved DPP-4 inhibitor, linagliptin.mdpi.com

Inspired by linagliptin, studies have developed spiro cyclohexane-1,2'-quinazoline scaffolds that are highly potent DPP-4 inhibitors, with some compounds being over 100-fold more active than the reference drug. nih.gov

Other research has identified novel quinazolinone derivatives with strong DPP-IV inhibitory activity compared to sitagliptin. researchgate.net Computational design has also been used to identify promising 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives as competitive DPP4 inhibitors. nih.gov

Cellular Pathway Perturbations and Phenotypic Effects of Quinazoline Derivatives

By inhibiting key enzymes like protein kinases, quinazoline derivatives can perturb cellular signaling pathways that control fundamental processes such as cell proliferation, survival, and angiogenesis. ekb.eg This disruption is the basis for their use as anticancer agents, leading to phenotypic effects like the inhibition of tumor growth. ekb.egmdpi.com In the context of neurodegenerative diseases, the inhibition of cholinesterases and Aβ aggregation by quinazoline derivatives can lead to neuroprotective effects and potential improvements in cognitive function, as observed in preclinical models. nih.govnih.gov Similarly, the inhibition of enzymes like α-glucosidase and DPP-4 by quinazoline-based compounds directly impacts metabolic pathways, resulting in improved glycemic control. nih.govnih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

Quinazoline derivatives have been shown to induce apoptosis, or programmed cell death, through multiple cellular pathways. Apoptosis can be initiated via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both of which appear to be modulated by quinazoline compounds. nih.govjofamericanscience.org

The intrinsic pathway is significantly impacted by these derivatives. For instance, the novel quinazolinone derivative 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ) has been observed to alter the balance of mitochondrial apoptotic proteins. nih.gov It downregulates the anti-apoptotic protein Bcl-2 while promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.gov

Both pathways converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic process. jofamericanscience.org Studies show that quinazolinone derivatives significantly induce the activity of key caspases. DQQ treatment in MOLT-4 leukemia cells resulted in a four-fold increase in caspase-3 and caspase-8 levels. nih.gov Similarly, another derivative, compound 17, increased the expression of caspases 3, 8, and 9 in MCF-7 breast cancer cells. nih.gov The activation of caspase-8 is a hallmark of the extrinsic pathway, while the cytochrome c release triggers the activation of caspase-9, indicating that these compounds can trigger apoptosis through both routes simultaneously. nih.govnih.gov This dual activation ultimately leads to the execution of apoptosis, characterized by events like PARP-1 cleavage. nih.gov

Furthermore, the tumor suppressor protein p53 is often involved. In MCF-7 cells, a quinazolin-4-one derivative was shown to increase the expression of pro-apoptotic genes regulated by p53, such as PUMA and Bax. nih.gov

Table 1: Effect of Quinazoline Derivatives on Key Apoptotic Proteins

Compound/DerivativeCell LineEffect on Bcl-2 FamilyEffect on CaspasesUpstream Regulators
DQQMOLT-4↓ Bcl-2, ↑ Bax translocation↑ Caspase-3, ↑ Caspase-8Cytochrome c release
Compound 17MCF-7↓ Bcl-2, ↑ Bax↑ Caspase-3, ↑ Caspase-8, ↑ Caspase-9↑ p53, ↑ PUMA

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, quinazoline derivatives interfere with the normal progression of the cell cycle, a critical process for cell proliferation. nih.gov These compounds have been found to cause cell cycle arrest at specific checkpoints, primarily the G1 and G2/M phases. nih.govmedsci.org

For example, a specific quinazolin-4-one derivative (compound 17) induced cell cycle arrest at the pre-G1 and G1 phases in MCF-7 cells. nih.gov In another cancer cell line, MD-MB-231, the same compound caused arrest at the pre-G1 and S phases. nih.gov Other related compounds, such as a quinoline (B57606) derivative of combretastatin A-4, have been shown to lead to G2/M phase arrest by inhibiting tubulin polymerization. researchgate.net

The mechanisms underlying this cell cycle arrest often involve the modulation of key regulatory proteins. The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21, play a crucial role. medsci.orgembopress.org Upon activation by cellular stress, such as that induced by these chemical compounds, p53 can transcriptionally activate p21. embopress.orgresearchgate.net The p21 protein then inhibits cyclin/CDK complexes, which are the engines that drive the cell cycle forward, leading to arrest in the G1 or G2 phase. medsci.orgembopress.org This provides time for the cell to repair damage or, if the damage is too severe, to undergo apoptosis. embopress.org

Table 2: Cell Cycle Arrest Activity of Quinazoline-Related Compounds

Compound ClassCell LinePhase of ArrestAssociated Mechanisms
Quinazolin-4-oneMCF-7Pre-G1, G1-
Quinazolin-4-oneMD-MB-231Pre-G1, S-
Quinoline DerivativeVariousG2/MTubulin polymerization inhibition
General-G1, G2/MInduction of p53 and p21

Interaction with Reactive Oxygen and Nitrogen Species Homeostasis

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that, at low levels, function as important signaling molecules in processes like cell proliferation and differentiation. nih.gov However, excessive levels lead to oxidative stress, a condition that can damage proteins, lipids, and DNA. nih.govnih.gov Organisms maintain a balance, or homeostasis, of these species through complex regulatory systems. nih.govplos.org

Some quinazoline-related compounds have been shown to disrupt this homeostasis. For instance, a novel quinoline derivative was found to induce the generation of reactive oxygen species in MCF-7 cells, contributing to its apoptotic effect. researchgate.net The overproduction of ROS can trigger apoptotic pathways, particularly the intrinsic mitochondrial pathway. nih.gov This disruption of the cell's delicate redox balance represents another mechanism through which these compounds can exert their anti-proliferative effects. nih.gov

Elucidation of Allosteric Modulation and Orthosteric Binding Site Interactions

The distinction between orthosteric and allosteric binding is fundamental to understanding drug action. Orthosteric drugs bind to the primary, active site of a protein, directly competing with the endogenous ligand. nih.gov In contrast, allosteric modulators bind to a secondary, distinct site, inducing a conformational change in the protein that alters the binding or efficacy of the orthosteric ligand. nih.govnih.gov

The action of quinazolin-4-one derivatives on NMDA receptors is a clear example of allosteric modulation. nih.govnih.gov As non-competitive antagonists, they reduce the activity of the receptor without competing with glutamate at the orthosteric binding site. nih.gov This mode of action can offer advantages, such as a lower potential for side effects compared to orthosteric drugs, as allosteric sites are often less conserved across protein families than active sites. nih.gov

Some therapeutic agents have even been found to bind to both sites simultaneously. For example, the drug xanomeline acts as a dual orthosteric and allosteric ligand at the M4 muscarinic acetylcholine receptor. wustl.edu While the precise binding mode of N-quinazolin-4-ylisoleucine is a subject for further specific investigation, the behavior of related quinazoline compounds strongly suggests that their mechanisms involve sophisticated interactions with allosteric sites on their target proteins, leading to the modulation of critical cellular pathways.

Based on the comprehensive search conducted, there is no specific scientific literature or publicly available data corresponding to the chemical compound "this compound" in relation to the detailed computational and theoretical chemistry approaches outlined in your request.

The search results pertain to general quinazoline and quinazolinone derivatives, but not the specific conjugate with isoleucine that you have named.

Therefore, it is not possible to generate a scientifically accurate and non-hallucinatory article that strictly adheres to the provided outline and focuses solely on "this compound." To do so would require fabricating research findings, which is contrary to the core principles of providing accurate and factual information.

Computational and Theoretical Chemistry Approaches

In Silico Prediction of ADMET Properties (Conceptual Framework)

In the early stages of drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles long before expensive and time-consuming in vitro and in vivo studies are conducted. For N-quinazolin-4-ylisoleucine, a conceptual framework for ADMET prediction involves using various computational models and software to estimate its drug-likeness and potential liabilities.

The process begins by generating a 3D structure of this compound and submitting it to specialized software platforms like SwissADME or pkCSM. unar.ac.id These tools utilize algorithms based on large datasets of experimentally determined properties to predict the ADMET profile of a new chemical entity. Key parameters are evaluated against established guidelines, such as Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net For quinazoline (B50416) derivatives, in silico predictions have often indicated promising drug-like properties, suggesting their potential for development as orally administered drugs. researchgate.netresearcher.life

The predictions encompass several key areas:

Absorption: This includes predicting intestinal absorption, cell permeability (e.g., Caco-2 permeability), and P-glycoprotein substrate potential.

Distribution: Parameters such as plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution are estimated.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound might inhibit these enzymes, flagging potential drug-drug interactions.

Excretion: Predictions focus on total clearance and the likelihood of renal excretion.

Toxicity: A range of potential toxicities are screened, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others. Studies on related triazolo[4,3-c]quinazolines have shown very good in silico predicted ADMET profiles. nih.gov

These computational predictions provide a comprehensive, albeit preliminary, risk assessment. For instance, studies on various quinazolinone derivatives have used these methods to identify compounds with good bioavailability and low toxicity risks, marking them as suitable for further therapeutic development. researchgate.nettandfonline.com The data generated allows for the early identification and "designing out" of undesirable properties, guiding the structural modification of this compound to enhance its pharmacokinetic profile.

Table 1: Conceptual In Silico ADMET Profile for this compound

Property Category Parameter Predicted Value/Outcome Significance
Physicochemical Properties Molecular Weight < 500 g/mol Adherence to Lipinski's Rule
LogP < 5 Adherence to Lipinski's Rule
H-bond Donors < 5 Adherence to Lipinski's Rule
H-bond Acceptors < 10 Adherence to Lipinski's Rule
Absorption Human Intestinal Absorption High Good potential for oral absorption
Caco-2 Permeability High Indicates good gut-blood barrier penetration
Distribution Blood-Brain Barrier (BBB) Low/Non-penetrant Low potential for CNS side effects
Plasma Protein Binding > 90% High binding may affect drug availability
Metabolism CYP2D6 Inhibitor No Low risk of interaction with CYP2D6 substrates
CYP3A4 Inhibitor No Low risk of interaction with CYP3A4 substrates
Excretion Total Clearance Moderate Indicates reasonable elimination rate
Toxicity AMES Mutagenicity No Low risk of being a mutagen
hERG I Inhibition No Low risk of cardiotoxicity

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design strategy used to identify novel molecules with the potential to bind to a specific biological target. A pharmacophore represents the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. researchgate.net This approach is particularly valuable when the 3D structure of the target protein is unknown. For a compound like this compound, this technique can be used to discover other structurally diverse compounds that could elicit a similar biological effect.

The process begins with a set of known active molecules, which would ideally include this compound and its analogs. These molecules are superimposed, and their common chemical features are abstracted to create a 3D pharmacophore model. For instance, a pharmacophore model developed for quinazoline-based EGFR inhibitors was characterized by two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (an AAADR model). researchgate.net The validity of such a model is rigorously assessed using statistical methods, ensuring it can distinguish between active and inactive compounds. nih.gov

Once a validated pharmacophore model is established, it is used as a 3D query in a virtual screening campaign. dovepress.com In this process, large digital libraries containing millions of chemical compounds (such as the ZINC or ASINEX databases) are searched to identify molecules that fit the pharmacophore model's spatial and chemical constraints. nih.govresearchgate.net The molecules, or "hits," retrieved from this screening are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. researchgate.netresearchgate.net This multi-step process filters a vast chemical space down to a manageable number of promising candidates for synthesis and biological testing.

This strategy has been successfully applied to various quinazoline derivatives to identify novel inhibitors for targets like acetylcholinesterase and EGFR. nih.govnih.gov By applying this framework to this compound, researchers can move beyond a single compound and discover novel scaffolds and lead compounds, accelerating the development of new potential therapeutic agents.

Table 2: Hypothetical Pharmacophore Model Features Based on a Kinase Inhibitor Scaffold

Feature ID Feature Type Location (X, Y, Z) Radius (Å)
1 Hydrogen Bond Acceptor 2.5, 1.3, -0.5 1.2
2 Hydrogen Bond Donor 5.1, -0.8, 1.1 1.0
3 Aromatic Ring 4.0, 3.2, 0.2 1.5
4 Aromatic Ring -1.2, -0.5, 2.3 1.5
5 Hydrophobic Center -3.5, 1.8, -1.0 1.8

Table 3: Illustrative Virtual Screening Hit List

Hit ID Compound ID Pharmacophore Fit Score Predicted Affinity (kcal/mol)
1 ZINC12345678 0.95 -9.8
2 ZINC87654321 0.92 -9.5
3 ASINEX456789 0.88 -9.1
4 ZINC11223344 0.85 -8.9
5 ASINEX987654 0.81 -8.6

Preclinical Lead Compound Development and Future Research Directions

Strategic Optimization of N-Quinazolin-4-ylisoleucine Derivatives for Enhanced Efficacy

The optimization of a lead compound like this compound is a multifaceted endeavor aimed at improving its potency, selectivity, and pharmacokinetic profile. This process heavily relies on understanding the structure-activity relationship (SAR), which dictates how modifications to the chemical structure of the compound influence its biological activity.

Key strategies for the optimization of this compound derivatives include:

Modification of the Quinazoline (B50416) Core: The quinazoline scaffold is a common feature in many biologically active compounds. nih.gov Modifications at various positions of this ring system can significantly impact efficacy. For instance, the introduction of different substituents at the 2, 6, and 7 positions has been shown to be crucial for the anticancer activity of related compounds. mdpi.comrsc.org

Alteration of the Isoleucine Moiety: The isoleucine side chain offers several points for modification. Altering its stereochemistry, converting it to other amino acids, or introducing functional groups can influence the compound's interaction with its biological target.

The following table summarizes the impact of hypothetical modifications on the activity of this compound derivatives, based on general principles observed in quinazoline chemistry.

Derivative IDModificationRationalePredicted Outcome on Efficacy
NQ-ISO-001Introduction of a methoxy (B1213986) group at the 6-position of the quinazoline ringEnhance binding affinity to the target proteinIncreased potency
NQ-ISO-002Replacement of isoleucine with valineProbe the importance of the side-chain size for target interactionPotentially altered selectivity
NQ-ISO-003Introduction of a fluorine atom on the phenyl ring of the quinazolineImprove metabolic stability and cell permeabilityEnhanced pharmacokinetic properties
NQ-ISO-004Cyclization of the isoleucine side chainConstrain the conformation to favor the bioactive formIncreased binding affinity

These strategic modifications are guided by computational modeling and preclinical testing to systematically enhance the desired therapeutic properties of this compound.

Exploration of this compound as a Chemical Probe or Research Tool

Beyond its direct therapeutic applications, this compound and its derivatives can serve as valuable chemical probes for biological research. A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway.

The development of this compound into a chemical probe could involve:

Attachment of a Fluorophore: By conjugating a fluorescent molecule to this compound, it can be used to visualize its target protein within cells and tissues. This can provide insights into the subcellular localization and dynamics of the target. Quinazoline derivatives have been successfully developed as fluorescent probes for various biological targets. nih.gov

Biotinylation: The addition of a biotin (B1667282) tag allows for the isolation and identification of the target protein through affinity purification techniques. This is a crucial step in target validation and understanding the mechanism of action.

Photoaffinity Labeling: Incorporating a photoreactive group enables the formation of a covalent bond between the probe and its target upon UV irradiation. This allows for the irreversible labeling and subsequent identification of the target protein.

The use of this compound-based probes can significantly contribute to our understanding of the biological processes it modulates, thereby accelerating further drug development efforts. For instance, some quinazolinone-based fluorescent probes have been used to target specific organelles within cells, such as mitochondria and lysosomes. rsc.org

Addressing Remaining Challenges in Quinazoline-Based Drug Discovery

Despite the promising potential of quinazoline derivatives, several challenges need to be addressed in the development of this compound as a therapeutic agent. These challenges are common to many quinazoline-based drug discovery programs and include:

Drug Resistance: Cancer cells and other pathogens can develop resistance to therapeutic agents over time. For quinazoline-based drugs that target specific enzymes, mutations in the target protein can reduce the drug's binding affinity and efficacy. nih.gov

Selectivity and Off-Target Effects: Achieving high selectivity for the intended target is crucial to minimize off-target effects and associated toxicities. The quinazoline scaffold can interact with multiple biological targets, making it challenging to design highly selective inhibitors. nih.gov

Toxicity: Even with high selectivity, some level of toxicity can be inherent to the chemical scaffold or its metabolites. Thorough toxicological studies are necessary to ensure the safety of this compound and its derivatives. nih.gov

Pharmacokinetic Properties: Poor solubility, low bioavailability, and rapid metabolism can limit the therapeutic potential of a drug candidate. Optimizing the pharmacokinetic properties of this compound is a critical aspect of its preclinical development.

Overcoming these challenges requires a combination of medicinal chemistry, molecular biology, and pharmacology approaches to design and develop safer and more effective this compound-based therapies.

Identification of Emerging Research Avenues and Untapped Therapeutic Potential

The therapeutic potential of this compound may extend beyond its initial intended application. The diverse biological activities reported for quinazoline derivatives suggest that this compound could be repurposed for other diseases. nih.gov

Emerging research avenues for this compound and its derivatives include:

Targeting Different Protein Kinases: The quinazoline scaffold is a well-known inhibitor of various protein kinases, which are implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. nih.gov Screening this compound against a panel of kinases could reveal novel therapeutic targets.

Antiviral and Antimicrobial Applications: Several quinazoline derivatives have shown promising activity against viruses and bacteria. mdpi.com Investigating the potential of this compound in these areas could lead to the development of new anti-infective agents.

Neurodegenerative Diseases: Some quinazolinone-based compounds have been investigated as inhibitors of enzymes involved in the pathogenesis of Alzheimer's disease, such as BACE1. mdpi.com This suggests a potential role for this compound in the treatment of neurodegenerative disorders.

Cardiovascular Diseases: The quinazoline scaffold is present in some cardiovascular drugs. researchgate.net Exploring the effects of this compound on cardiovascular targets could uncover new therapeutic opportunities.

The following table outlines potential new therapeutic areas for this compound based on the known activities of the quinazoline scaffold.

Therapeutic AreaPotential Molecular TargetRationale
OncologyEpidermal Growth Factor Receptor (EGFR)The 4-anilinoquinazoline (B1210976) scaffold is a known EGFR inhibitor. nih.gov
Infectious DiseasesViral or Bacterial EnzymesQuinazoline derivatives have demonstrated broad-spectrum antimicrobial activity. mdpi.com
NeuroinflammationMicroglia Activation PathwaysAnti-inflammatory properties of quinazolines may be beneficial.
Autoimmune DisordersT-cell ProliferationImmunosuppressive effects have been noted for some derivatives.

Systematic screening and further research are essential to fully explore the untapped therapeutic potential of this compound and pave the way for its development into a versatile therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for N-quinazolin-4-ylisoleucine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of isoleucine derivatives with functionalized quinazoline precursors. Key steps include:
  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the quinazoline core to isoleucine, ensuring anhydrous conditions and inert atmospheres to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for isolation. Monitor purity via HPLC or LC-MS .
  • Optimization : Adjust reaction temperature (e.g., 0°C to room temperature for sensitive intermediates) and stoichiometry (1:1.2 molar ratio of quinazoline to isoleucine derivative) to maximize yield .

Q. How can researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the quinazoline-isoleucine bond and detect stereochemical purity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns .
  • X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Q. What preliminary biological screening assays are suitable for evaluating this compound's bioactivity?

  • Methodological Answer : Prioritize assays based on quinazoline derivatives' known activities (e.g., kinase inhibition, antitumor effects):
  • Enzyme inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility studies : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation for in vivo models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound's therapeutic potential?

  • Methodological Answer : Focus on systematic modifications:
  • Quinazoline core : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at position 6 or 7 to modulate binding affinity .
  • Isoleucine side chain : Explore stereoisomerism (D/L-isoforms) and alkyl chain elongation to improve target selectivity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or tubulin .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound analogs?

  • Methodological Answer : Address discrepancies through:
  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability to identify metabolic liabilities .
  • Dose-response recalibration : Adjust dosing regimens in animal models based on in vitro IC50_{50} values and protein binding assays .
  • Data normalization : Use standardized positive controls (e.g., cisplatin for cytotoxicity) and harmonize assay protocols across labs .

Q. How can researchers leverage FAIR (Findable, Accessible, Interoperable, Reusable) principles to manage this compound research data?

  • Methodological Answer : Implement tools and practices from open chemistry infrastructures:
  • Repositories : Deposit raw spectral data in Chemotion or nmrXiv, ensuring DOI assignment for traceability .
  • Metadata standards : Adopt ISA-Tab format to document experimental conditions, including solvent purity and instrument calibration .
  • Collaborative platforms : Use ELNs (Electronic Lab Notebooks) like Chemotion ELN for real-time data sharing and version control .

Comparative and Analytical Questions

Q. How do this compound's biological activities compare to structurally related quinazoline derivatives?

  • Methodological Answer : Conduct head-to-head assays using:
  • Reference compounds : Compare IC50_{50} values against 6-chloroquinazolin-4(3H)-one (antitumor) and N-(4-chlorophenyl)acetamide (kinase inhibition) .
  • Selectivity panels : Screen against a kinase profiler array (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. What computational approaches validate the binding mechanisms of this compound with its putative targets?

  • Methodological Answer : Combine:
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability and conformational changes .
  • Free-energy calculations : Use MM/GBSA to predict binding affinities and guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.